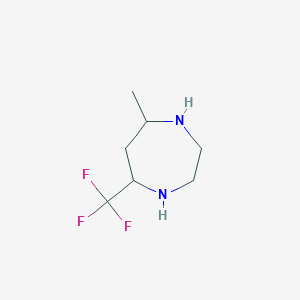
5-Methyl-7-(trifluoromethyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-7-(trifluoromethyl)-1,4-diazepane, also known as TFMPP, is a psychoactive drug that belongs to the benzodiazepine family. It is a synthetic compound that was first synthesized in the 1970s and has been used in scientific research ever since. TFMPP is a popular research chemical and is widely used in the field of neuroscience and pharmacology.
Scientific Research Applications
Chemical Synthesis and Catalysis
Diazepane derivatives, including those similar to "5-Methyl-7-(trifluoromethyl)-1,4-diazepane," have been investigated for their roles in catalysis and synthesis. For instance, the synthesis of 1,4-diazepin-5-ones under microwave irradiation demonstrates efficient access to diazepane derivatives, showcasing rapid reactions and good yields (Wlodarczyk et al., 2007). Similarly, fluorinated 4H-1,3-diazepines synthesized from reactions of difluorocarbene with 2H-azirines indicate the potential for creating diverse fluorinated compounds with significant applications (Novikov et al., 2006).
Biological Activity
Research into the biological activities of diazepane derivatives, closely related to "this compound," reveals potential therapeutic applications. The exploration of cathepsin B inhibition by palladacycles, which includes the study of various diazepane-based compounds, underscores the relevance of these molecules in cancer research due to the enzyme's implication in cancer-related events (Spencer et al., 2009).
Material Science
In the realm of material science, diazepane derivatives have been utilized in the synthesis of complex molecules and materials. The synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes demonstrate the structural versatility and potential application of these compounds in developing new materials with specific properties (Moser & Vaughan, 2004).
properties
IUPAC Name |
5-methyl-7-(trifluoromethyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F3N2/c1-5-4-6(7(8,9)10)12-3-2-11-5/h5-6,11-12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJSDJIWYKRGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NCCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2534234.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2534235.png)
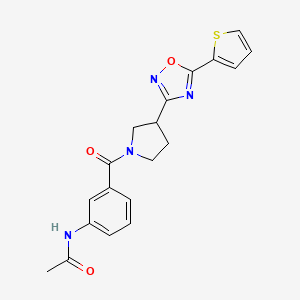
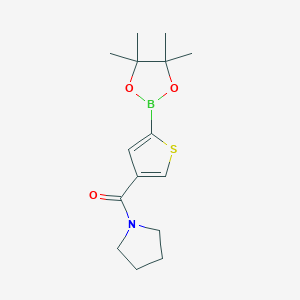
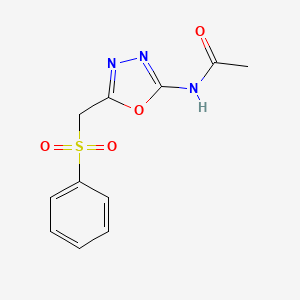
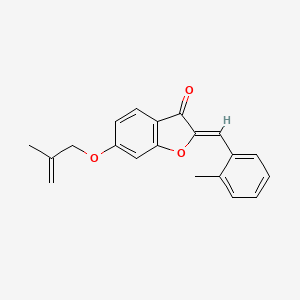
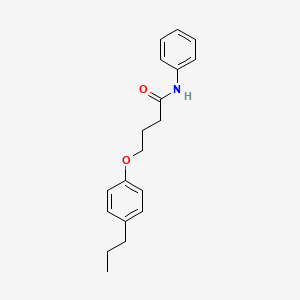


![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3-(trifluoromethyl)phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534247.png)
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)
![(5-cyclopropylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2534250.png)

![Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2534254.png)